Methyl 4-hydrazinylbenzoate
Overview
Description
Methyl 4-hydrazinylbenzoate: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and the para position is substituted with a hydrazinyl group
Biochemical Analysis
Biochemical Properties
Methyl 4-hydrazinylbenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR) kinase, where it acts as an inhibitor . This interaction is crucial as EGFR is involved in cell growth and differentiation, and its overexpression is often linked to cancer . The compound’s ability to inhibit EGFR kinase suggests its potential as an antiproliferative agent, making it a promising candidate for cancer research .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, HeLa, and HepG2, the compound exhibits antiproliferative activity . It influences cell function by inhibiting cell growth and inducing apoptosis. Additionally, it impacts cell signaling pathways, particularly those involving EGFR, leading to reduced cell proliferation and increased cell death . The compound also affects gene expression by downregulating genes associated with cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of EGFR kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival . Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies indicate that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . This metabolism results in the formation of metabolites that may contribute to its biological activity . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via specific transporters and accumulates in cellular compartments where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability . These interactions determine the localization and accumulation of the compound, impacting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydrazinylbenzoate can be synthesized through the esterification of 4-hydrazinylbenzoic acid with methanol. The reaction typically occurs at room temperature and may require a catalyst such as sulfuric acid to proceed efficiently .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-hydrazinylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-hydrazinylbenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: An ester of p-hydroxybenzoic acid, commonly used as a preservative.
Ethyl 4-hydrazinylbenzoate: Similar structure but with an ethyl ester group instead of a methyl group.
4-Hydrazinylbenzoic acid: The parent compound without esterification.
Uniqueness: Methyl 4-hydrazinylbenzoate is unique due to its specific esterification and substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
IUPAC Name |
methyl 4-hydrazinylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXAQCVNJUHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328291 | |
Record name | methyl 4-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-12-7 | |
Record name | methyl 4-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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